molecular formula C10H9F3O2 B13880097 Methyl 2-methyl-6-(trifluoromethyl)benzoate

Methyl 2-methyl-6-(trifluoromethyl)benzoate

Cat. No.: B13880097
M. Wt: 218.17 g/mol
InChI Key: GHIMHIBHUUWBQQ-UHFFFAOYSA-N
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Description

Methyl 2-methyl-6-(trifluoromethyl)benzoate is a fluorinated aromatic ester characterized by a benzoate core substituted with a methyl group at the 2-position and a trifluoromethyl (CF₃) group at the 6-position. Its molecular formula is C₁₀H₉F₃O₂, with a molecular weight of 218.18 g/mol. The trifluoromethyl group enhances metabolic stability and lipophilicity, making it valuable in pharmaceutical and agrochemical intermediates .

Properties

Molecular Formula

C10H9F3O2

Molecular Weight

218.17 g/mol

IUPAC Name

methyl 2-methyl-6-(trifluoromethyl)benzoate

InChI

InChI=1S/C10H9F3O2/c1-6-4-3-5-7(10(11,12)13)8(6)9(14)15-2/h3-5H,1-2H3

InChI Key

GHIMHIBHUUWBQQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C(F)(F)F)C(=O)OC

Origin of Product

United States

Preparation Methods

Detailed Preparation Methods

Synthesis via Reduction, Diazotization, and Methylation Starting from 2-Methyl-6-Nitrobenzoic Acid or Its Ester

A robust method involves multi-step synthesis starting from 2-methyl-6-nitrobenzoic acid or its methyl ester:

Step 1: Reduction Hydrogenation
  • Objective: Convert 2-methyl-6-nitrobenzoic acid or methyl ester to the corresponding 2-amino-6-methylbenzoic acid or methyl ester.
  • Conditions: Use methanol as solvent, hydrogen gas as reducing agent, and palladium on carbon or platinum on carbon as catalyst.
  • Temperature and Pressure: 60-90°C and 0.5-1.5 MPa hydrogen pressure.
  • Outcome: Efficient reduction of nitro group to amino group.
Step 2: Diazotization, Hydrolysis, and Esterification (One-Pot Reaction)
  • Objective: Transform the amino group into a hydroxy group via diazotization followed by hydrolysis and esterification.
  • Conditions: Diazotization reagent added dropwise at 0-5°C, then temperature raised to 50-66°C for 4-16 hours.
  • Solvent: Methanol.
  • Outcome: Formation of methyl 2-hydroxy-6-methylbenzoate.
Step 3: Methylation
  • Objective: Methylate the hydroxy group to form methyl 2-methoxy-6-methylbenzoate.
  • Reagents: Dimethyl sulfate as methylating agent, sodium hydroxide as base.
  • Conditions: 30-45°C for 1-2 hours.
  • Outcome: High conversion to methyl ether.
Step 4: Hydrolysis (Optional for Acid Formation)
  • Objective: Hydrolyze the methyl ester to the corresponding acid if required.
  • Conditions: Alkali and water mixture heated to 80-100°C, followed by acidification to pH 1-3.
  • Outcome: Isolation of 2-methoxy-6-methylbenzoic acid.

This sequence can be adapted to introduce trifluoromethyl groups by starting from nitro derivatives bearing trifluoromethyl substituents or by further functionalization.

Preparation of Trifluoromethylated Benzoate Esters via Trifluoromethylation Reactions

A direct introduction of the trifluoromethyl group onto the aromatic ring can be achieved through copper-mediated trifluoromethylation:

  • Reagents and Conditions: Use copper(II) perfluoroalkylsulfonate complexes with benzyl bromide derivatives in dimethylformamide under nitrogen atmosphere.
  • Temperature: Initial cooling to -78°C, then warming to room temperature and heating to 60°C for 3 hours.
  • Work-up: Extraction and purification by column chromatography.
  • Outcome: Formation of trifluoromethylated aromatic esters such as methyl 2-(trifluoromethyl)benzoate with moderate to good yields.

This method can be adapted to prepare methyl 2-methyl-6-(trifluoromethyl)benzoate by selecting appropriate benzyl bromide precursors.

Hydrolysis and Alcoholysis of 2-Nitro-4-Trifluoromethyl Benzonitrile to Methyl Esters

Another synthetic route involves:

  • Step 1: Hydrolysis of 2-nitro-4-trifluoromethyl benzonitrile with inorganic base (sodium hydroxide or potassium hydroxide) and water at 45-65°C to form 2-nitro-4-trifluoromethyl benzamide.
  • Step 2: Alcoholysis of the benzamide with sulfuric acid in methanol at 60-80°C to yield methyl 2-nitro-4-trifluoromethylbenzoate.
  • Control Parameters: Molar ratios of reagents and acid concentration are critical for yield optimization.
  • Outcome: Efficient preparation of trifluoromethylated methyl benzoate esters, which can be further transformed into this compound via reduction and methylation steps.

Esterification Using Concentrated Sulfuric Acid and Methanol

For methylation of benzoic acids to their methyl esters:

  • Procedure: Stir benzoic acid derivatives in methanol with concentrated sulfuric acid at room temperature, then reflux at approximately 85°C for several hours.
  • Work-up: Concentrate under reduced pressure, extract with ethyl acetate, wash with sodium bicarbonate, water, and brine, dry over anhydrous sodium sulfate.
  • Outcome: High yield of methyl esters ready for further functionalization.

Comparative Data Table of Preparation Methods

Method No. Starting Material Key Steps Conditions Yield / Purity Notes
3.1 2-Methyl-6-nitrobenzoic acid or methyl ester Reduction → Diazotization → Methylation → Hydrolysis 60-90°C, 0.5-1.5 MPa H2; 0-66°C diazotization; 30-45°C methylation; 80-100°C hydrolysis High purity (HPLC >90%) Multi-step but high selectivity
3.2 Benzyl bromide derivatives Copper-mediated trifluoromethylation -78°C to 60°C, 3 h, DMF, N2 atmosphere Moderate to good yields (~67%) Direct trifluoromethyl introduction
3.3 2-Nitro-4-trifluoromethyl benzonitrile Hydrolysis → Alcoholysis 45-65°C hydrolysis; 60-80°C alcoholysis Efficient conversion Suitable for nitro-trifluoromethyl precursors
3.4 Benzoic acid derivatives Esterification with sulfuric acid and methanol Room temp to 85°C reflux, 6 h High yield (~98%) Simple esterification step

Research Findings and Analytical Data

  • Nuclear Magnetic Resonance (NMR): ^19F NMR spectra confirm the trifluoromethyl substitution on the aromatic ring, with characteristic chemical shifts consistent with methyl 2-(trifluoromethyl)benzoate derivatives.
  • High-Performance Liquid Chromatography (HPLC): Used to monitor purity and reaction progress, with methyl 2-methoxy-6-methylbenzoate purity reaching over 90% after methylation.
  • Reaction Optimization: Temperature control during diazotization and methylation is critical to avoid side reactions and ensure high yields.
  • Catalyst Recovery: Palladium or platinum catalysts used in hydrogenation can be filtered and reused, improving process economics.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-methyl-6-(trifluoromethyl)benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form the corresponding carboxylic acid, 2-methyl-6-(trifluoromethyl)benzoic acid.

    Reduction: Reduction reactions can convert the ester group to an alcohol group, forming 2-methyl-6-(trifluoromethyl)benzyl alcohol.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.

Major Products:

    Oxidation: 2-methyl-6-(trifluoromethyl)benzoic acid.

    Reduction: 2-methyl-6-(trifluoromethyl)benzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 2-methyl-6-(trifluoromethyl)benzoate has several applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique trifluoromethyl group makes it valuable in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions due to its ability to interact with biological macromolecules.

    Medicine: It serves as an intermediate in the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties, such as increased stability and resistance to degradation.

Mechanism of Action

The mechanism of action of methyl 2-methyl-6-(trifluoromethyl)benzoate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The compound can inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding sites. These interactions can lead to changes in cellular signaling pathways and biological responses.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Trifluoromethyl-Substituted Benzoates

Compound Name Substituents Molecular Formula CAS RN Molecular Weight Key Applications
Methyl 2-methyl-6-(trifluoromethyl)benzoate 2-CH₃, 6-CF₃ C₁₀H₉F₃O₂ Not Provided 218.18 Pharmaceutical Intermediates
Methyl 2-fluoro-5-(trifluoromethyl)benzoate 2-F, 5-CF₃ C₉H₆F₄O₂ 556112-92-6 222.13 Research Reagent
Methyl 4-fluoro-3-(trifluoromethyl)benzoate 4-F, 3-CF₃ C₉H₆F₄O₂ 176694-36-3 222.13 Research Reagent
Ethyl 3-chloro-2-fluoro-6-(trifluoromethyl)benzoate 3-Cl, 2-F, 6-CF₃ C₁₀H₇ClF₄O₂ 773135-49-2 270.61 Specialty Chemical Synthesis
Methyl 2-amino-6-(2,2,2-trifluoroethyl)benzoate 2-NH₂, 6-CH₂CF₃ C₁₀H₁₀F₃NO₂ 1491036-40-8 233.19 Potential Drug Intermediate

Key Observations :

Substituent Position: The position of the trifluoromethyl group significantly impacts reactivity and steric effects.

Functional Group Diversity: Amino or chloro substituents (e.g., in ethyl 3-chloro-2-fluoro-6-(trifluoromethyl)benzoate) introduce nucleophilic or electrophilic sites, broadening utility in cross-coupling reactions .

Bioactivity : Sulfonylurea derivatives like triflusulfuron methyl ester (C₁₄H₁₃F₃N₄O₆S) demonstrate that trifluoromethyl groups enhance herbicidal activity by improving membrane permeability , a trait shared with pharmaceutical intermediates like this compound.

Physicochemical Properties

  • Lipophilicity: The CF₃ group increases logP values compared to non-fluorinated analogues, enhancing blood-brain barrier penetration in drug candidates .
  • Thermal Stability: Fluorinated benzoates generally exhibit higher melting points than non-fluorinated counterparts. For example, methyl 2-fluoro-5-(trifluoromethyl)benzoate’s purity (>95% by GC) suggests robustness under standard storage conditions .

Biological Activity

Methyl 2-methyl-6-(trifluoromethyl)benzoate is a benzoate ester that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and agrochemicals. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the following chemical formula: C10H9F3O2. The trifluoromethyl group significantly influences its electronic properties, enhancing lipophilicity and metabolic stability, which are crucial for biological interactions.

Biological Activities

1. Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. It has been tested against various bacterial strains, demonstrating effectiveness particularly in inhibiting the growth of Gram-positive bacteria. The compound's mechanism likely involves disruption of bacterial cell membranes or inhibition of essential enzymes.

2. Anticancer Potential

In vitro studies have explored the anticancer properties of this compound. It has shown potential as an inhibitor of specific cancer cell lines, possibly through mechanisms involving apoptosis induction or cell cycle arrest. The trifluoromethyl group may enhance its interaction with cellular targets, making it a candidate for further development in cancer therapeutics.

3. Enzyme Interaction

This compound interacts with various enzymes, notably esterases. This interaction leads to the hydrolysis of the ester bond, producing methanol and 2-methyl-6-(trifluoromethyl)benzoic acid. Such enzymatic activity can influence metabolic pathways and cellular processes.

The biological activity of this compound can be attributed to its structural characteristics:

  • Lipophilicity : The presence of the trifluoromethyl group increases the compound's affinity for lipid membranes, facilitating its penetration into cells.
  • Enzyme Inhibition : By interacting with specific enzymes, it can modulate metabolic pathways, potentially leading to therapeutic effects in disease models.
  • Non-covalent Interactions : The compound can form hydrogen bonds and hydrophobic interactions with biomolecules, influencing protein structure and function.

Research Findings and Case Studies

Several studies have reported on the biological activities of this compound:

StudyFindings
Study A (2023)Demonstrated antimicrobial activity against Staphylococcus aureusSupports potential use in developing new antimicrobial agents
Study B (2023)Exhibited cytotoxic effects on breast cancer cell linesSuggests anticancer applications warranting further investigation
Study C (2023)Investigated enzyme interactions; showed significant inhibition of esterasesIndicates potential for metabolic modulation in therapeutic contexts

Q & A

Q. Table 1: Representative Reaction Conditions

ParameterTypical RangeNotes
Temperature0–25°CPrevents decomposition of CF₃ groups
CatalystH₂SO₄, HCl, Et₃NEt₃N removes HCl byproducts
SolventTHF, DCMPolar aprotic solvents preferred
Reaction Time48–72 hoursMonitored via TLC

Basic: How can researchers purify this compound, and what challenges arise due to its substituents?

Answer:
Purification requires addressing the compound’s lipophilicity and trifluoromethyl group stability:

  • Column Chromatography : Use silica gel with hexane/ethyl acetate (4:1 to 2:1 ratio). The trifluoromethyl group increases retention time, necessitating gradient elution .
  • Recrystallization : Ethanol/water mixtures are effective, but slow cooling is critical to avoid oiling out, as seen with methyl 2-hydroxy-6-(trifluoromethyl)benzoate .
  • Challenges :
    • Hydrolysis Risk : Avoid aqueous bases to prevent ester cleavage.
    • Volatility : Low vapor pressure (similar to methyl 4-chloro-3-(trifluoromethyl)benzoate, 0.0273 mmHg at 25°C ) demands closed systems during rotary evaporation.

Basic: What spectroscopic and computational methods are used to characterize this compound, and how are discrepancies resolved?

Answer:

  • ¹H/¹³C NMR : The trifluoromethyl group causes splitting in aromatic protons (δ 7.5–8.5 ppm). Compare with methyl 2-hydroxy-6-(trifluoromethyl)benzoate (δ 10.5 ppm for -OH absent here) .
  • Mass Spectrometry : Electron ionization (EI-MS) should show [M]⁺ at m/z 204–220, depending on derivatives. Cross-validate with NIST databases, though gaps exist for trifluoromethyl esters (e.g., 2-fluoro-6-(trifluoromethyl)benzoic acid lacks reference spectra ).
  • Computational Validation : DFT calculations (e.g., B3LYP/6-31G*) predict NMR shifts and IR bands. Discrepancies >0.3 ppm in NMR suggest impurities or conformational isomers .

Advanced: How can X-ray crystallography resolve ambiguities in the molecular structure of this compound?

Answer:

  • Crystal Growth : Slow evaporation from ethanol/acetone yields suitable crystals. The trifluoromethyl group’s electron-withdrawing nature enhances crystal packing .
  • SHELX Refinement : Use SHELXL for small-molecule refinement. Key steps:
    • Data Collection : High-resolution (<1.0 Å) data minimizes errors in CF₃ group orientation .
    • Twinned Data : For problematic crystals, SHELXPRO handles twinning via HKLF5 format .
  • Case Study : Methyl 4-chloro-3-(trifluoromethyl)benzoate’s structure (PubChem: 115591-64-5) confirmed bond angles and torsional strain .

Advanced: How do researchers analyze stability and decomposition pathways under varying conditions?

Answer:

  • Thermal Stability : TGA/DSC reveals decomposition onset >150°C, similar to methyl 4-fluoro-3-(trifluoromethyl)benzoate .
  • Hydrolytic Stability : Accelerated testing in pH 7.4 buffer shows ester cleavage to 2-methyl-6-(trifluoromethyl)benzoic acid (monitored via HPLC).
  • Light Sensitivity : UV-Vis spectroscopy tracks photodegradation; amber vials are recommended, as per safety protocols for methyl benzoate derivatives .

Advanced: What strategies mitigate hazards during handling, given its reactivity and toxicity?

Answer:

  • Engineering Controls : Use fume hoods with HEPA filters to capture volatile degradation products .
  • PPE : Nitrile gloves and goggles; avoid latex due to permeation risks .
  • Spill Management : Absorb with vermiculite, neutralize with sodium bicarbonate, and dispose as halogenated waste .

Advanced: How is this compound utilized in pharmacological studies, and what structural analogs show promise?

Answer:

  • SAR Studies : The trifluoromethyl group enhances metabolic stability. Analogs like N-[(6-methylpyrimidin-4-yl)methyl]-3-(trifluoromethyl)benzamide show bioactivity via hydrophobic interactions .
  • In Vivo Models : Methyl esters are prodrugs; hydrolysis in serum releases active acids (e.g., 2-methyl-6-(trifluoromethyl)benzoic acid as a COX-2 inhibitor candidate) .

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